3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Vue d'ensemble

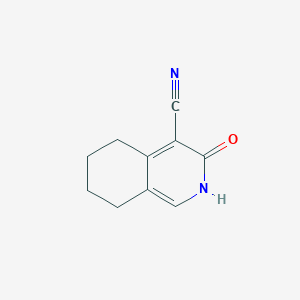

Description

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its partially hydrogenated isoquinoline ring structure, which includes a ketone group at the 3-position and a nitrile group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the cyclocondensation of 2-acylcyclohexanones with cyanoacetamide. One common method includes the reaction of 2-benzoyl-1-(morpholin-4-yl)-1-cyclohexene with cyanoacetamides in anhydrous ethanol in the presence of sodium ethoxide . This reaction proceeds at room temperature and results in the formation of the desired isoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group at position 3 undergoes selective reduction under various conditions:

The carbonitrile group remains intact under these conditions, enabling selective modification of the ketone moiety .

Nucleophilic Substitution at Carbonitrile

The carbonitrile group participates in nucleophilic substitutions, forming derivatives with enhanced solubility or bioactivity:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| H₂O (acidic hydrolysis) | HCl (6M), 80°C, 12 hrs | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | Precursor for peptide coupling |

| NH₃ (ammonolysis) | NH₃/MeOH, 60°C, 8 hrs | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide | CNS-active intermediates |

These reactions are critical for generating analogs with modified pharmacokinetic properties.

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrido-pyrimidine Formation : Reacts with 2-aminopyridines under basic conditions (K₂CO₃, DMF, 120°C) to yield pyrido[3,2-d]pyrimidine derivatives, which exhibit neurotropic activity .

-

Furo[3,2-d]pyrido Synthesis : Cyclocondensation with furfurylamine generates fused tricyclic systems, enhancing binding affinity for serotonin receptors (ΔG = -10.25 kcal/mol in docking studies) .

Oxidation Reactions

The saturated ring system undergoes dehydrogenation to restore aromaticity:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| DDQ | Toluene, 110°C, 6 hrs | 3-Oxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | Increased planarity for π-stacking |

| KMnO₄ | H₂O/acetone, 25°C, 24 hrs | 3-Oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | Oxidative cleavage of C≡N to COOH |

Alkylation and Acylation

The enamine system facilitates N-alkylation:

Comparative Reactivity with Analogues

Key structural variations influence reaction outcomes:

| Compound | Reactivity Difference |

|---|---|

| 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | Bulkier substituents reduce cyclization yields by 15–20% due to steric hindrance. |

| 3-Thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | Thione group increases susceptibility to oxidation (e.g., S→O with H₂O₂). |

Mechanistic Insights

-

Ketone Reactivity : The α,β-unsaturated ketone participates in conjugate additions, as demonstrated by its reaction with Grignard reagents to form tertiary alcohols.

-

Cyanide Stability : The carbonitrile group resists hydrolysis under mild conditions but reacts vigorously with strong nucleophiles (e.g., LiAlH₄ reduces C≡N to CH₂NH₂).

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of hexahydroisoquinolines exhibit significant antitumor properties. Studies have shown that 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest .

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Pharmacological Applications

2.1 Antidepressant Properties

The hexahydroisoquinoline scaffold is associated with antidepressant activity. Research suggests that this compound may enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and cognitive function in animal models of depression .

2.2 Analgesic Activity

Preclinical studies have indicated that this compound possesses analgesic properties. It has been shown to reduce pain responses in various pain models by interacting with opioid receptors and modulating pain pathways .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step processes starting from readily available precursors like isoquinoline derivatives. Various synthetic routes have been developed to enhance yield and purity while minimizing environmental impact.

3.2 Derivative Exploration

Numerous derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). These derivatives often exhibit enhanced biological activities compared to the parent compound and are being studied for their potential therapeutic applications .

Toxicology and Safety Profiles

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have indicated that while it shows promise in therapeutic contexts, careful evaluation of its genotoxicity and potential carcinogenicity is necessary .

Data Summary

Mécanisme D'action

The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like 11-β-hydroxysteroid dehydrogenase by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the enzyme’s role in physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: Contains a thioxo group instead of an oxo group.

Uniqueness

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to its specific combination of functional groups (ketone and nitrile) and its partially hydrogenated isoquinoline ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Activité Biologique

Overview of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

This compound is a derivative of the isoquinoline family, which has been studied for various biological activities. Isoquinolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This compound's unique structure may confer specific biological activities that are worth exploring.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.25 g/mol

- Structure : The presence of a carbonitrile group and a ketone functional group suggests potential reactivity in biological systems.

1. Antioxidant Activity

Isoquinoline derivatives have been reported to exhibit antioxidant properties. The carbonitrile and ketone functionalities may contribute to radical scavenging activity.

2. Neuroprotective Effects

Compounds in the isoquinoline family have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.

3. Anti-inflammatory Properties

Some studies suggest that isoquinoline derivatives can inhibit pro-inflammatory cytokines and pathways. The potential for this compound to act as an anti-inflammatory agent warrants further investigation.

4. Antimicrobial Activity

Isoquinolines have shown promise as antimicrobial agents against various pathogens. The compound's structure may enhance its interaction with microbial targets.

Case Studies

- Neuroprotection in Animal Models : A study on similar isoquinoline derivatives demonstrated significant neuroprotective effects in rodent models of neurodegenerative diseases.

- Antioxidant Assessment : In vitro assays indicated that related compounds effectively reduce oxidative stress markers in cell cultures.

- Anti-inflammatory Mechanisms : Research has shown that isoquinoline derivatives can downregulate the NF-kB pathway in inflammatory models.

Data Table: Biological Activities of Isoquinoline Derivatives

Propriétés

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNWFQOCRCXUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=O)NC=C2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480031 | |

| Record name | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53661-31-7 | |

| Record name | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.